molecular formula C12H10ClN3OS B2388406 (E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide CAS No. 1424624-64-5

(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2388406
CAS RN: 1424624-64-5
M. Wt: 279.74
InChI Key: LVVIELVVQUCNLV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. Chemical reactions can be influenced by various factors such as temperature, pressure, and the presence of other substances .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds reveals that compounds similar to "(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide" serve as key intermediates or building blocks in the formation of complex heterocyclic structures. For instance, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones demonstrates the utility of 2-enamides in cyclocondensation reactions, leading to new heterocyclic assemblies with significant yields (Obydennov et al., 2017). Similarly, one-pot synthesis approaches have been developed to achieve the synthesis of various enaminones, highlighting the versatility of these compounds in generating diverse heterocyclic frameworks with potential biological activities (Barakat et al., 2020).

Anticonvulsant Enaminones

The structural analysis of anticonvulsant enaminones, including those with chloropyridinyl substituents, provides insights into the hydrogen bonding patterns that contribute to their biological activity. The crystal structures of these compounds have been determined, revealing specific conformational features and intermolecular interactions that could inform the design of new therapeutic agents (Kubicki et al., 2000).

Organic Material Synthesis

Research into the synthesis of organic materials with dynamic functional properties has identified compounds with structural similarities to "(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide" as valuable intermediates. These compounds are utilized in the development of materials exhibiting reversible phosphorescent color switching in response to external stimuli, such as acid-base vapor (Li & Yong, 2019). This application highlights the potential of such compounds in creating advanced materials for sensing and display technologies.

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. Unfortunately, the search results do not provide specific information about the mechanism of action of this compound .

properties

IUPAC Name

(E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c1-8-7-18-12(15-8)16-11(17)3-2-9-4-5-14-10(13)6-9/h2-7H,1H3,(H,15,16,17)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVIELVVQUCNLV-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C=CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide

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